molecular formula C24H19Cl2N7S B12459631 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12459631
M. Wt: 508.4 g/mol
InChI Key: CKWPTGPKWIPJCY-UHFFFAOYSA-N
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Description

6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a benzimidazole moiety linked to a triazine core, with additional chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common route includes:

    Formation of Benzimidazole Moiety: Starting with o-phenylenediamine and reacting it with carbon disulfide under basic conditions to form the benzimidazole ring.

    Attachment to Triazine Core: The benzimidazole derivative is then reacted with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in the presence of a base such as triethylamine.

    Substitution with Chlorinated Phenyl Groups: The final step involves the substitution of the remaining chlorine atoms on the triazine ring with 3-chloro-4-methylphenylamine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the nitro groups (if present) on the phenyl rings can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.

    Cancer Research: Its ability to interact with DNA and proteins could be explored for anticancer properties.

Industry

    Dyes and Pigments: The compound’s chromophoric groups make it suitable for use in dyes and pigments.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with biological macromolecules. The benzimidazole moiety can intercalate with DNA, disrupting replication and transcription processes. The triazine core can form covalent bonds with proteins, inhibiting their function. These interactions lead to the compound’s bioactivity, including antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromo-3-chlorophenyl)acetamide: Similar structure but with an acetamide group instead of the triazine core.

    N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the benzimidazole moiety.

Uniqueness

6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to the combination of the benzimidazole and triazine structures, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H19Cl2N7S

Molecular Weight

508.4 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C24H19Cl2N7S/c1-13-7-9-15(11-17(13)25)27-21-31-22(28-16-10-8-14(2)18(26)12-16)33-24(32-21)34-23-29-19-5-3-4-6-20(19)30-23/h3-12H,1-2H3,(H,29,30)(H2,27,28,31,32,33)

InChI Key

CKWPTGPKWIPJCY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC(=C(C=C5)C)Cl)Cl

Origin of Product

United States

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